![molecular formula C15H12FNO2 B5651766 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide](/img/structure/B5651766.png)
2-fluoro-N-(2-oxo-2-phenylethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzamides, including compounds similar to 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide, often involves nucleophilic substitution reactions, condensation reactions, or rhodium-catalyzed C-H activation processes. For instance, Mukherjee (1991) detailed the synthesis of fluorinated benzamide neuroleptics through nucleophilic substitution reactions, highlighting a general approach that could be adapted for the synthesis of 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide (Mukherjee, 1991).
Molecular Structure Analysis
X-ray diffraction methods and theoretical calculations, such as Density Functional Theory (DFT), have been used to analyze the molecular structure of similar fluorinated benzamides. For example, Krishnakumar et al. (2013) utilized DFT to investigate the molecular structure and intramolecular hydrogen bonding of 2-fluoro benzamide, providing a basis for understanding the structural aspects of 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide (Krishnakumar, V., Murugeswari, K., & Surumbarkuzhali, N., 2013).
Chemical Reactions and Properties
Fluorinated benzamides participate in various chemical reactions, including the formation of hydrogen bonds and fluorine interactions. The molecular docking studies on benzamides, as conducted by Moreno-Fuquen et al. (2022), can provide insights into the reactivity and interaction patterns of fluorinated benzamides (Moreno-Fuquen, R. et al., 2022).
Physical Properties Analysis
The physical properties of fluorinated benzamides, such as solubility, melting point, and crystalline structure, can be significantly influenced by the presence of fluorine atoms. Chopra and Row (2008) discussed the polymorphism in fluorinated benzamides, indicating the complexity of their physical properties (Chopra, D., & Row, T., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of fluorinated benzamides, can be assessed through spectroscopic methods and computational studies. Niemczynowicz et al. (2020) explored the fluorescence effects in a derivative of benzamide, providing a method to study the chemical behavior of similar compounds (Niemczynowicz, A. et al., 2020).
properties
IUPAC Name |
2-fluoro-N-phenacylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTIIKZTVMPCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-phenacylbenzamide |
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